(2R)-2-Amino-2-(2-anthryl)acetic acid
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Overview
Description
(2R)-2-Amino-2-(2-anthryl)acetic acid is an organic compound that features an anthracene moiety attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-anthryl)acetic acid typically involves the reaction of anthracene derivatives with amino acid precursors under specific conditions. One common method involves the use of copper-catalyzed oxidative dehydrogenative annulation reactions, which facilitate the formation of the desired product through the creation of new bonds between carbon and nitrogen atoms .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2-anthryl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of substituted amino acids.
Scientific Research Applications
(2R)-2-Amino-2-(2-anthryl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: It can be employed in the study of protein-ligand interactions and as a fluorescent marker due to its anthracene moiety.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism by which (2R)-2-Amino-2-(2-anthryl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The anthracene moiety can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the amino acid backbone allows for interactions with various biological molecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(2-anthryl)acetic acid: The enantiomer of the compound, differing in its stereochemistry.
2-Amino-2-(2-naphthyl)acetic acid: Similar structure but with a naphthalene moiety instead of anthracene.
2-Amino-2-(2-phenyl)acetic acid: Contains a phenyl group instead of anthracene.
Uniqueness
(2R)-2-Amino-2-(2-anthryl)acetic acid is unique due to its anthracene moiety, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring fluorescence and electronic interactions.
Properties
Molecular Formula |
C16H13NO2 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2R)-2-amino-2-anthracen-2-ylacetic acid |
InChI |
InChI=1S/C16H13NO2/c17-15(16(18)19)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,17H2,(H,18,19)/t15-/m1/s1 |
InChI Key |
NCMCIBYADCNBKT-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(=O)O)N |
Origin of Product |
United States |
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